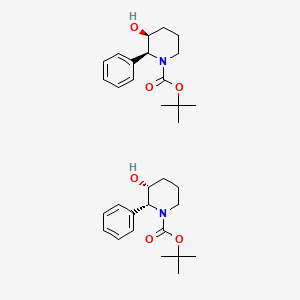

tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Beschreibung

Tert-Butyl-(2S,3S)-3-Hydroxy-2-phenylpiperidin-1-carboxylat und tert-Butyl-(2R,3R)-3-Hydroxy-2-phenylpiperidin-1-carboxylat sind Stereoisomere eines Piperidinderivats. Diese Verbindungen zeichnen sich durch das Vorhandensein einer tert-Butyl-Estergruppe, einer Hydroxygruppe und einer Phenylgruppe aus, die an einen Piperidinring gebunden sind. Die Stereochemie an den Positionen 2 und 3 des Piperidinrings unterscheidet diese beiden Verbindungen.

Eigenschaften

Molekularformel |

C32H46N2O6 |

|---|---|

Molekulargewicht |

554.7 g/mol |

IUPAC-Name |

tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14-/m10/s1 |

InChI-Schlüssel |

WTVZQDFRRPBNAD-ATLWNKLRSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindungen umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch verschiedene Verfahren synthetisiert werden, darunter die reduktive Aminierung von 1,5-Diketonen oder die Cyclisierung von Aminoalkoholen.

Einführung der Hydroxygruppe: Die Hydroxygruppe an der 3-Position kann durch asymmetrische Reduktion eines Ketonvorläufers unter Verwendung chiraler Katalysatoren oder Reagenzien eingeführt werden.

Anbringung der Phenylgruppe: Die Phenylgruppe an der 2-Position kann durch nukleophile Substitutionsreaktionen eingeführt werden.

Veresterung: Die tert-Butyl-Estergruppe kann durch Veresterungsreaktionen mit tert-Butylalkohol und geeigneten Aktivierungsmitteln eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindungen kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf hoher Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Techniken wie Durchflusschemie und automatisierte Synthese können zur Steigerung der Produktion eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Diese Verbindungen können Oxidationsreaktionen, insbesondere an der Hydroxygruppe, eingehen, um Ketone zu bilden.

Reduktion: Reduktionsreaktionen können das Keton wieder in die Hydroxygruppe umwandeln.

Substitution: Die Phenylgruppe kann durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Esterhydrolyse: Die tert-Butyl-Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie PCC (Pyridiniumchlorchromat) oder KMnO4 (Kaliumpermanganat) können verwendet werden.

Reduktion: Reagenzien wie NaBH4 (Natriumborhydrid) oder LiAlH4 (Lithiumaluminiumhydrid) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Br2) oder organometallische Verbindungen (z. B. Grignard-Reagenzien) können eingesetzt werden.

Esterhydrolyse: Saure oder basische Bedingungen (z. B. HCl oder NaOH) können für die Hydrolyse verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen.

Reduktion: Regeneration der Hydroxygruppe.

Substitution: Bildung verschiedener substituierter Derivate.

Esterhydrolyse: Bildung von Carbonsäuren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindungen hängt von ihren spezifischen Anwendungen ab. In biologischen Systemen können sie mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Die Hydroxy- und Phenylgruppen spielen eine entscheidende Rolle bei diesen Interaktionen und beeinflussen die Bindungsaffinität und Spezifität.

Wirkmechanismus

The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and phenyl groups play crucial roles in these interactions, influencing the binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- tert-Butyl-(2S,3S)-3-Hydroxy-2-methylpiperidin-1-carboxylat

- tert-Butyl-(2R,3R)-3-Hydroxy-2-methylpiperidin-1-carboxylat

- tert-Butyl-(2S,3S)-3-Hydroxy-2-ethylpiperidin-1-carboxylat

- tert-Butyl-(2R,3R)-3-Hydroxy-2-ethylpiperidin-1-carboxylat

Einzigartigkeit

Die einzigartige Kombination der tert-Butyl-Ester-, Hydroxy- und Phenylgruppen in diesen Verbindungen verleiht ihnen besondere chemische und biologische Eigenschaften. Die Stereochemie an den Positionen 2 und 3 trägt zusätzlich zu ihrer Einzigartigkeit bei und beeinflusst ihre Reaktivität und Interaktionen mit biologischen Zielstrukturen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.